molecular formula C14H21NO9 B13666635 (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate

Cat. No.: B13666635
M. Wt: 347.32 g/mol
InChI Key: HUQNDNAQVPCTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective acetylation and amination reactions. The starting materials are often simple sugars or sugar derivatives, which undergo a series of chemical transformations to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate
  • (2R,3R,4R,5R,6R)-5-acetamido-6-((5-(((6-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)amino)methyl)-10

Uniqueness

The uniqueness of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9/c1-6(16)15-11-13(23-9(4)19)12(22-8(3)18)10(24-14(11)20)5-21-7(2)17/h10-14,20H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQNDNAQVPCTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.